molecular formula C29H42N2O2 B12574941 (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene CAS No. 185822-65-5

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene

Katalognummer: B12574941
CAS-Nummer: 185822-65-5
Molekulargewicht: 450.7 g/mol
InChI-Schlüssel: GAVRYNIHXIIIFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene typically involves the following steps:

    Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with another aniline derivative.

    Alkylation: The phenyl rings are then alkylated with hexyloxy and undec-10-en-1-yloxy groups using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction can convert the diazene group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene has several scientific research applications:

    Chemistry: Used as a photoresponsive material in studies of molecular switches and light-induced molecular motion.

    Biology: Investigated for its potential in controlling biological processes through light activation.

    Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.

Wirkmechanismus

The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce conformational changes in the molecule, affecting its interaction with molecular targets. The pathways involved include:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, altering their function.

    Pathways: Light-induced isomerization can activate or deactivate specific biochemical pathways, making it useful in photopharmacology.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azobenzene: The parent compound with a simpler structure.

    Disperse Orange 3: A dye with similar photoresponsive properties.

    4,4’-Dihydroxyazobenzene: Another azobenzene derivative with hydroxyl groups.

Uniqueness

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is unique due to its specific alkyl substitutions, which enhance its solubility and photoresponsive behavior compared to simpler azobenzenes. This makes it particularly suitable for applications requiring precise control over molecular motion and interactions.

Eigenschaften

CAS-Nummer

185822-65-5

Molekularformel

C29H42N2O2

Molekulargewicht

450.7 g/mol

IUPAC-Name

(4-hexoxyphenyl)-(4-undec-10-enoxyphenyl)diazene

InChI

InChI=1S/C29H42N2O2/c1-3-5-7-9-10-11-12-13-15-25-33-29-22-18-27(19-23-29)31-30-26-16-20-28(21-17-26)32-24-14-8-6-4-2/h3,16-23H,1,4-15,24-25H2,2H3

InChI-Schlüssel

GAVRYNIHXIIIFC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.